Decyl disulfide
Description
Decyl disulfide is a biochemical.
Properties
IUPAC Name |
1-(decyldisulfanyl)decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPKRIELSFBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146874 | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10496-18-1 | |
Record name | Decyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of decyl disulfide?
A1: this compound is a symmetrical disulfide with the molecular formula C20H42S2 and a molecular weight of 346.67 g/mol. [, , , , , , ] While specific spectroscopic data wasn't detailed in the provided research, disulfides are generally characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q2: How does this compound interact with gold surfaces?
A2: Research indicates that this compound demonstrates a strong affinity for gold surfaces. [, , ] It forms self-assembled monolayers (SAMs) on gold through a chemisorption process, where the sulfur atoms in the disulfide bond strongly interact with the gold atoms. This interaction is highly selective, as evidenced by Auger electron spectroscopy studies showing significantly higher adsorption on gold compared to silicon nitride. []
Q3: Can this compound be used to modify gold microstructures?
A3: Yes, this compound can be used for the selective functionalization of gold microstructures. [] For instance, researchers have successfully employed bis[10-(ferrocenylcarbonyl)decyl] disulfide to modify gold microelectrodes. The disulfide preferentially chemisorbs onto the gold surface, leaving the silicon nitride substrate largely unaffected. []
Q4: Does the length of the alkyl chain in a disulfide affect its interaction with gold?
A4: Yes, the length of the alkyl chain in a disulfide can influence its interaction with gold, specifically in the context of forming mixed SAMs. Studies using 11-hydroxyundecyl this compound (HDD) on gold surfaces revealed that at temperatures above 250 K, HDD undergoes phase separation, forming distinct regions of decanethiolate and hydroxyundecylthiolate. [] This suggests that differences in alkyl chain length and terminal group functionality can drive phase separation within a mixed SAM on gold.
Q5: What happens to this compound at high temperatures on a gold surface?
A5: At temperatures above 450 K, this compound SAMs on gold surfaces begin to desorb. [] The desorption process results in different chemisorbed states on the gold, similar to those observed for decanethiol and mercaptoundecanol SAMs. This suggests that the disulfide bond can break at these elevated temperatures, leading to the formation of thiolate species on the gold surface.
Q6: Are there alternatives to this compound for specific applications?
A6: While this compound offers valuable properties, alternatives exist depending on the application. For instance, in top-down proteomics, the nonionic surfactant n-dodecyl-β-D-maltoside (DDM) is widely used but can interfere with mass spectrometry. Researchers developed n-decyl-disulfide-β-D-maltoside (DSSM) as a cleavable alternative. [] DSSM mimics DDM's properties but incorporates a cleavable disulfide bond, enabling surfactant removal before MS analysis, thus highlighting the adaptability of disulfide chemistry for tailoring materials to specific needs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.